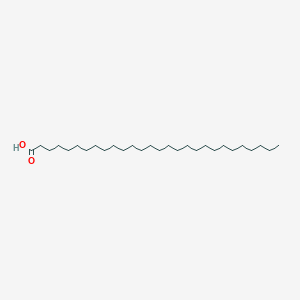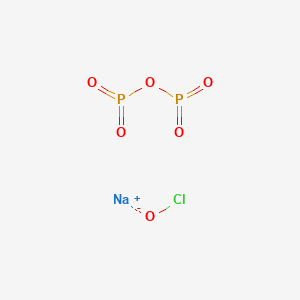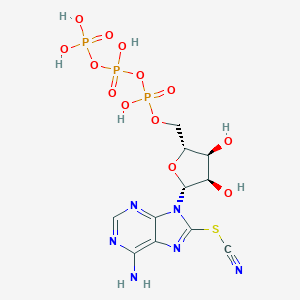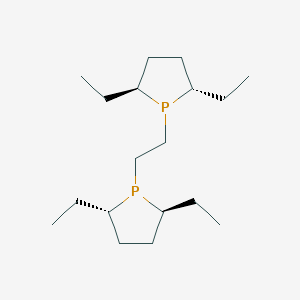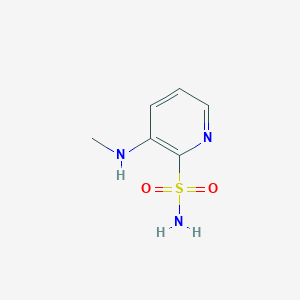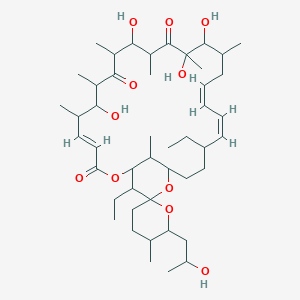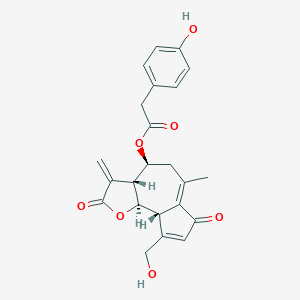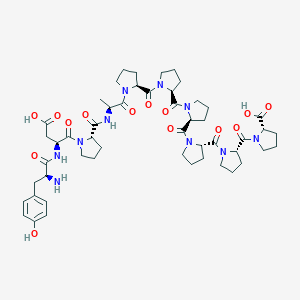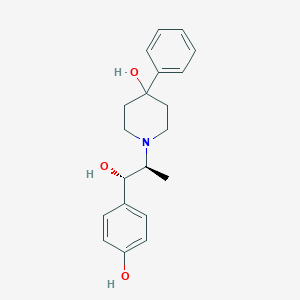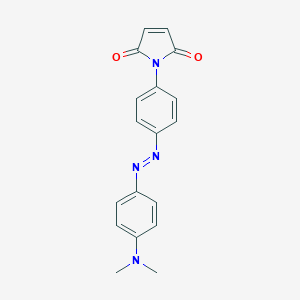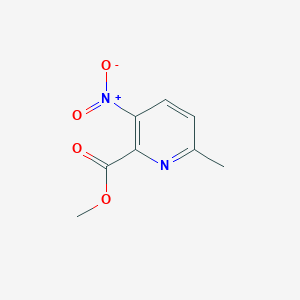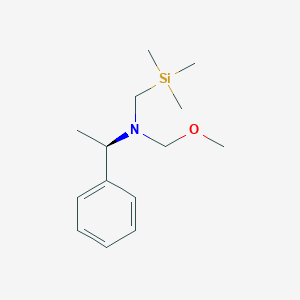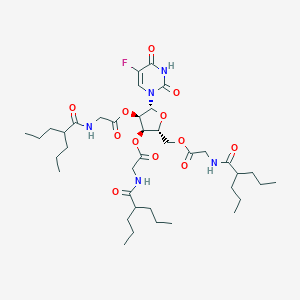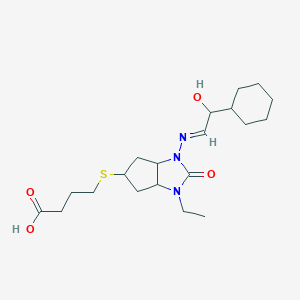
4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CB-839 and is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Mécanisme D'action
The mechanism of action of 4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid involves the inhibition of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is overexpressed in many types of cancer cells and plays a crucial role in cancer cell metabolism. By inhibiting glutaminase, 4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid can disrupt the metabolic pathways of cancer cells, leading to their death.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid are mainly related to its inhibition of glutaminase. By inhibiting glutaminase, this compound can disrupt the metabolic pathways of cancer cells, leading to their death. Additionally, the inhibition of glutaminase can also affect the immune system, as glutamine is an essential nutrient for immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid in lab experiments include its potency as a glutaminase inhibitor and its potential therapeutic applications in cancer treatment. However, there are also some limitations to using this compound, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Orientations Futures
There are many future directions for research on 4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid. One potential direction is to investigate its effectiveness in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders. Additionally, further research is needed to determine the optimal dosage and administration of this compound in clinical settings.
Méthodes De Synthèse
The synthesis of 4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid involves a multi-step process that starts with the reaction of 2-cyclohexyl-2-hydroxyacetaldehyde with ethyl cyanoacetate to form the corresponding enamine. The enamine is then reacted with octahydrocyclopentimidazole and thiourea to form the desired product. The final step involves the reaction of the product with butyl bromoacetate to form the butanoic acid derivative.
Applications De Recherche Scientifique
The inhibition of glutaminase by 4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid has been shown to have potential therapeutic applications in cancer treatment. Glutaminase is an enzyme that is overexpressed in many types of cancer cells and plays a crucial role in cancer cell metabolism. By inhibiting glutaminase, 4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid can disrupt the metabolic pathways of cancer cells, leading to their death.
Propriétés
Numéro CAS |
139147-26-5 |
|---|---|
Nom du produit |
4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid |
Formule moléculaire |
C20H33N3O4S |
Poids moléculaire |
411.6 g/mol |
Nom IUPAC |
4-[[3-[(E)-(2-cyclohexyl-2-hydroxyethylidene)amino]-1-ethyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]imidazol-5-yl]sulfanyl]butanoic acid |
InChI |
InChI=1S/C20H33N3O4S/c1-2-22-16-11-15(28-10-6-9-19(25)26)12-17(16)23(20(22)27)21-13-18(24)14-7-4-3-5-8-14/h13-18,24H,2-12H2,1H3,(H,25,26)/b21-13+ |
Clé InChI |
YDMMNNOYPGHBEY-FYJGNVAPSA-N |
SMILES isomérique |
CCN1C2CC(CC2N(C1=O)/N=C/C(C3CCCCC3)O)SCCCC(=O)O |
SMILES |
CCN1C2CC(CC2N(C1=O)N=CC(C3CCCCC3)O)SCCCC(=O)O |
SMILES canonique |
CCN1C2CC(CC2N(C1=O)N=CC(C3CCCCC3)O)SCCCC(=O)O |
Synonymes |
(+-)-5-(3-carboxypropylthio)-1-(2-cyclohexyl-2-hydroxyethylideneamino)-3-ethylhexahydrocyclopenta(d)imidazol-2(1H)-one 192C86 4-((1-((2-cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide](/img/structure/B148235.png)
